(6-Methylpyridin-3-yl)methanethiol
Description
(6-Methylpyridin-3-yl)methanethiol is an organic compound with the molecular formula C₇H₉NS It is a derivative of pyridine, featuring a thiol group (-SH) attached to a methylpyridine ring
Properties
Molecular Formula |
C7H9NS |
|---|---|
Molecular Weight |
139.22 g/mol |
IUPAC Name |
(6-methylpyridin-3-yl)methanethiol |
InChI |
InChI=1S/C7H9NS/c1-6-2-3-7(5-9)4-8-6/h2-4,9H,5H2,1H3 |
InChI Key |
DCFXZYROFKFWDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)CS |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methylpyridin-3-yl)methanethiol typically involves the reaction of 6-methylpyridine with a thiolating agent. One common method is the nucleophilic substitution reaction where 6-methylpyridine is treated with a thiolating reagent such as thiourea followed by hydrolysis to yield the desired thiol compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the thiol group and prevent oxidation.
Chemical Reactions Analysis
Types of Reactions
(6-Methylpyridin-3-yl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding methylpyridine.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Methylpyridine.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
(6-Methylpyridin-3-yl)methanethiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its thiol group.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (6-Methylpyridin-3-yl)methanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. This interaction can affect cellular pathways and processes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (6-Methylpyridin-2-yl)methanethiol
- (6-Methylpyridin-4-yl)methanethiol
- (6-Methylpyridin-3-yl)methanol
Uniqueness
(6-Methylpyridin-3-yl)methanethiol is unique due to its specific substitution pattern on the pyridine ring and the presence of the thiol group
Biological Activity
(6-Methylpyridin-3-yl)methanethiol is a compound of increasing interest in biological and medicinal chemistry due to its potential pharmacological applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a pyridine ring substituted with a methyl group and a thiol (-SH) group, which contributes to its unique chemical reactivity and biological properties. The presence of the thiol group allows for interactions with various biological targets, enhancing its potential as a therapeutic agent.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound can act as an inhibitor for specific enzymes by binding to their active sites, thereby modulating their activity. This is particularly relevant in the context of anti-inflammatory and antimicrobial effects.
- Metal Ion Coordination : The nitrogen atom in the pyridine ring can coordinate with metal ions, influencing various biochemical pathways and potentially leading to therapeutic effects.
Pharmacological Applications
Research indicates that this compound exhibits promising biological activities:
- Anti-inflammatory Properties : Studies have shown that derivatives of this compound can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
- Antimicrobial Activity : The compound has demonstrated efficacy against various bacterial strains, making it a candidate for developing new antimicrobial agents .
- Cancer Research : Preliminary studies suggest that this compound may have anti-proliferative effects on cancer cells, indicating its potential role in cancer therapy .
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Nucleophilic Substitution Reactions : Utilizing appropriate precursors, nucleophilic substitution can introduce the thiol group onto the pyridine ring.
- Reduction Reactions : Reduction of corresponding sulfoxides or sulfones can yield the desired thiol compound.
Case Study 1: Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of this compound in vitro. The results indicated a significant reduction in the production of inflammatory mediators such as TNF-alpha and IL-6 when treated with this compound at varying concentrations. The study concluded that it could be a viable candidate for developing anti-inflammatory drugs.
Case Study 2: Antimicrobial Efficacy
In another study, this compound was tested against several bacterial strains, including E. coli and S. aureus. The compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, highlighting its potential as an antimicrobial agent .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Anti-inflammatory, Antimicrobial |
| 2-Methylpyridine | Structure | Limited biological activity |
| 5-Hydroxymethyl-2-methylpyridine | Structure | Antioxidant properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
